molecular formula C22H17ClN2O5 B12459413 3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid

3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12459413
M. Wt: 424.8 g/mol
InChI Key: VEWHYIWQHDPCGG-UHFFFAOYSA-N
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Description

3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a synthetic organic compound known for its inhibitory effects on specific ion channels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific ion channels, such as TMEM206. This inhibition is achieved by binding to the ion channel and blocking the flow of ions across the cell membrane. This can affect various cellular processes, including cell volume regulation, vesicular acidification, and transepithelial transport .

Comparison with Similar Compounds

  • 4-CHLORO-2-(2-CHLOROPHENOXY)ACETAMIDO)BENZOIC ACID
  • 4-CHLORO-2-(1-NAPHTHYLOXYACETAMIDO)BENZOIC ACID
  • 4-CHLORO-2-(2-(4-CHLORO-2-METHYLPHENOXY)PROPIONAMIDO)BENZOIC ACID

Comparison:

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

3-[[2-[[2-(2-chlorophenoxy)acetyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H17ClN2O5/c23-17-9-2-4-11-19(17)30-13-20(26)25-18-10-3-1-8-16(18)21(27)24-15-7-5-6-14(12-15)22(28)29/h1-12H,13H2,(H,24,27)(H,25,26)(H,28,29)

InChI Key

VEWHYIWQHDPCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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